molecular formula C17H17ClN4O2S B6537754 N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021213-84-2

N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No.: B6537754
CAS No.: 1021213-84-2
M. Wt: 376.9 g/mol
InChI Key: QBVBSGZEIQBYNH-UHFFFAOYSA-N
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Description

N-[6-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a synthetic small molecule featuring a pyridazine core substituted with a sulfanyl-linked carbamoyl group and a cyclopropane carboxamide moiety.

Properties

IUPAC Name

N-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-10-2-5-12(8-13(10)18)19-15(23)9-25-16-7-6-14(21-22-16)20-17(24)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVBSGZEIQBYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s design shares key features with sulfonamide-based pyridine and pyridazine derivatives, which are widely studied for their anticancer and enzyme-inhibitory activities. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Comparative Analysis of Structural Features and Bioactivity

Compound Name / ID Core Structure Key Substituents Reported Bioactivity (GI₅₀, μM) Selectivity Profile
Target Compound* Pyridazine 3-Chloro-4-methylphenyl carbamoyl, cyclopropane carboxamide, sulfanyl linkage N/A† Hypothesized: Leukemia, solid tumors
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) Pyridine 4-Chlorophenyl, 3,4,5-trimethylpyrazole, sulfonamide Moderate activity (NCI data not specified) Broad-spectrum, lower selectivity
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (26) Pyridine 3,4-Dichlorophenyl, 3,4,5-trimethylpyrazole, sulfonamide Moderate activity (NCI data not specified) Enhanced cytotoxicity vs. solid tumors
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) Pyridine 4-Chlorophenyl, 3,4-dichlorophenylpiperazine, sulfonamide GI₅₀: 13.6–14.9 μM Leukemia, colon cancer, melanoma

*Target compound: N-[6-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide.

Key Structural and Functional Insights

Core Heterocycle :

  • The target compound’s pyridazine core (vs. pyridine in analogs) introduces distinct electronic and steric properties. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen-bonding interactions with biological targets compared to pyridine-based analogs .

Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound likely improves lipophilicity compared to the 4-chlorophenyl or 3,4-dichlorophenyl groups in compounds 25 and 25. This modification could enhance blood-brain barrier penetration or tissue retention . This contrasts with the flexible piperazine group in compound 21, which contributes to its selectivity for leukemia and melanoma .

Sulfanyl vs. Sulfonamide Linkage :

  • The sulfanyl (-S-) linkage in the target compound (vs. sulfonamide [-SO₂-NH-] in analogs) reduces electron-withdrawing effects, possibly altering metabolic stability or receptor-binding kinetics .

Bioactivity Hypotheses: Compound 21’s piperazine substituent correlates with subpanel selectivity (e.g., leukemia, melanoma). The target compound’s cyclopropane group may similarly confer selectivity but for distinct targets due to steric constraints . Dichlorophenyl analogs (e.g., compound 26) show enhanced cytotoxicity, suggesting that halogenation patterns critically influence potency. The target compound’s mono-chloro/methyl substitution may balance potency and toxicity .

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